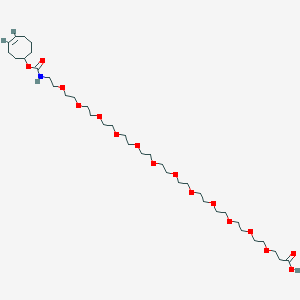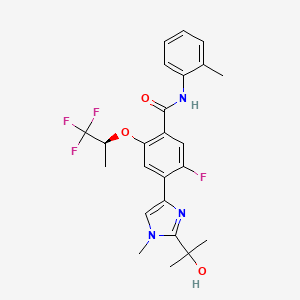
Dhodh-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhodh-IN-20 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH plays a crucial role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells. Inhibiting DHODH can lead to nucleotide depletion, cell cycle arrest, and apoptosis, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-20 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Process Optimization: Refining reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dhodh-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced forms of this compound .
Applications De Recherche Scientifique
Dhodh-IN-20 has a wide range of scientific research applications, including:
Cancer Therapy: Inhibiting DHODH can lead to nucleotide depletion and apoptosis in cancer cells, making this compound a potential therapeutic agent for various cancers.
Immunology: DHODH inhibitors can modulate immune responses, making this compound useful in studying immune-related diseases.
Metabolic Studies: This compound can be used to study metabolic pathways involving pyrimidine synthesis and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new DHODH inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
Dhodh-IN-20 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH leads to:
Nucleotide Depletion: Reduced synthesis of pyrimidine nucleotides, leading to nucleotide starvation.
Cell Cycle Arrest: Inhibition of DNA and RNA synthesis, resulting in cell cycle arrest.
Apoptosis: Induction of programmed cell death due to nucleotide depletion and metabolic stress
Comparaison Avec Des Composés Similaires
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different chemical structure.
Leflunomide: An immunosuppressive drug that also inhibits DHODH but is primarily used for treating rheumatoid arthritis.
Teriflunomide: A metabolite of leflunomide used for treating multiple sclerosis
Uniqueness of Dhodh-IN-20
This compound is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DHODH inhibitors.
Propriétés
Formule moléculaire |
C24H25F4N3O3 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |
Clé InChI |
JGGJFEOIKVIQJV-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


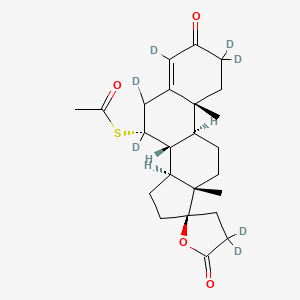
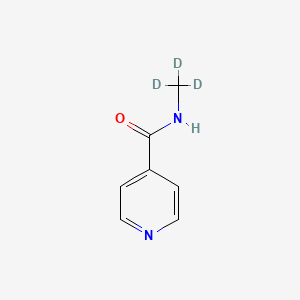
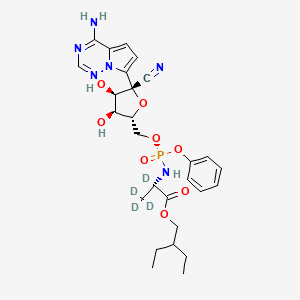
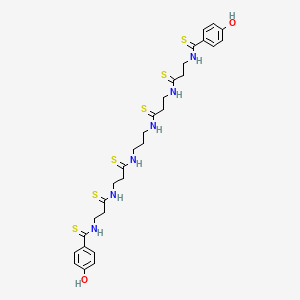
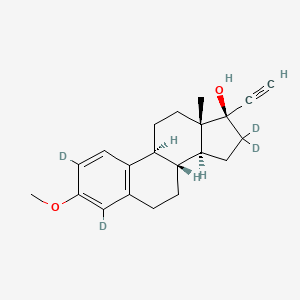
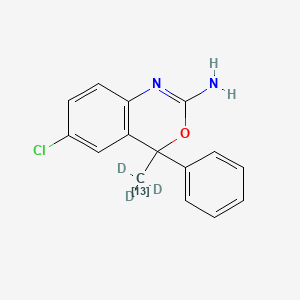


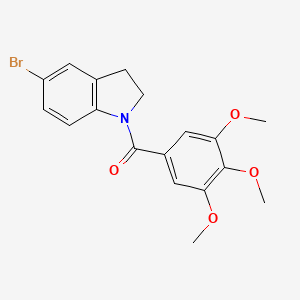
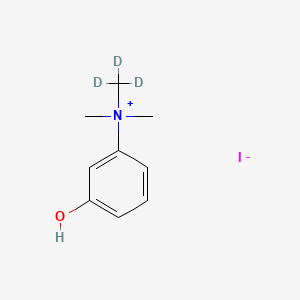
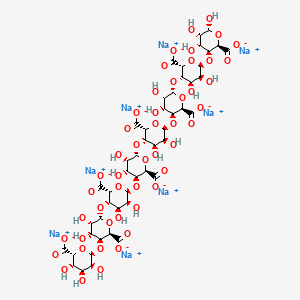

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
